4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran
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Overview
Description
4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran is a chemical compound known for its unique structure, which includes a six-membered oxygen-containing ring fused with an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. Catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts are often employed to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial production methods are less documented but likely follow principles of green chemistry to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the observed bioactive effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran: shares similarities with other pyran derivatives, such as:
Uniqueness
What sets this compound apart is its unique indene moiety fused with the pyran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62225-37-0 |
---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H20O/c1-2-8-17-14-19(15-9-4-3-5-10-15)21-18-12-7-6-11-16(18)13-20(21)22-17/h3-7,9-12,14,19H,2,8,13H2,1H3 |
InChI Key |
CHIFLDKNBRTGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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